N-(1-Methyl-1H-indol-6-yl)isobutyramide
Description
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-methyl-N-(1-methylindol-6-yl)propanamide |
InChI |
InChI=1S/C13H16N2O/c1-9(2)13(16)14-11-5-4-10-6-7-15(3)12(10)8-11/h4-9H,1-3H3,(H,14,16) |
InChI Key |
XNQMBOWVJPMOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C=CN2C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
N-(1-Methyl-1H-indol-6-yl)isobutyramide features a unique structure that combines an indole moiety with an isobutyramide group. The synthesis of this compound typically involves the formation of amide bonds, which is a common strategy in medicinal chemistry for developing biologically active compounds.
Biological Activities
The biological activities of this compound are primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that it may exhibit:
- Anticancer Properties : Research indicates that the compound may inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapeutics.
- Antiviral Activity : There is emerging evidence that this compound could interact with viral proteins, potentially inhibiting viral replication.
These properties are linked to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Other Indole Derivatives
To contextualize the potential of this compound, it can be compared with other indole derivatives known for their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylindole | Methyl group at position 1 of indole | Antimicrobial properties |
| Indole-3-acetic acid | Plant hormone with diverse biological roles | Growth regulator in plants |
| Indole-3-carbinol | Known for anticancer properties | Potential chemopreventive agent |
| This compound | Isobutyramide group attached to methyl-substituted indole | Anticancer and antiviral properties |
The comparative analysis highlights the unique substitution pattern of this compound, which may confer distinct biological activities compared to other indole derivatives.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Anticancer Studies : Preliminary investigations have shown that this compound can inhibit tumor cell proliferation in vitro. Further studies are needed to explore its efficacy in vivo and its potential mechanisms of action against various cancer types.
- Antiviral Research : Initial findings suggest that this compound may disrupt viral replication processes. Ongoing research aims to elucidate the specific viral targets affected by this compound.
- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for assessing its therapeutic potential. Toxicological studies are also critical to ensure safety for human use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed examination of structural, functional, and behavioral differences.
Structural Comparisons
Table 1: Key Structural Features of Selected Amides
| Compound Name | Core Structure | Substituents (Position) | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(1-Methyl-1H-indol-6-yl)isobutyramide | Indole | 1-Methyl, 6-isobutyramide | ~244.3 |
| N-(3-Methylbutyl)propanamide (C4) | Aliphatic chain | 3-Methylbutyl, propanamide | ~157.2 |
| N-(2-Methylbutyl)isobutyramide (C5) | Aliphatic chain | 2-Methylbutyl, isobutyramide | ~171.3 |
| N-(3-Methylbutyl)isobutyramide (C6) | Aliphatic chain | 3-Methylbutyl, isobutyramide | ~171.3 |
Key Observations :
- Aromatic vs. Aliphatic Backbone : The indole core in N-(1-Methyl-1H-indol-6-yl)isobutyramide introduces aromaticity and planar rigidity, contrasting with the flexible aliphatic chains of C4–C5. This structural difference likely impacts interactions with biological targets (e.g., enzymes or receptors) and physicochemical properties such as volatility .
- Substituent Position: In aliphatic analogs (C5, C6), minor changes in alkyl chain branching (2-methyl vs. 3-methyl) significantly alter volatility and abundance in biological systems.
Functional and Behavioral Differences
Volatility and Emission Patterns
Aliphatic amides like C4–C6 are volatile pheromones or semiochemicals in insects, with emission levels influenced by colony age and environmental factors. For instance, N-(3-Methylbutyl)propanamide (C4) comprises ~70% of the volatile blend in Bactrocera tryonimales, with older colonies producing up to 7.1-fold higher quantities than younger ones .
Preparation Methods
Core Indole Formation
The Fischer indolization reaction remains a cornerstone for indole synthesis. To generate the 1-methylindole scaffold, a methyl-substituted cyclohexanone derivative is reacted with phenylhydrazine under acidic conditions. For example, 4-methylcyclohexanone undergoes cyclization with phenylhydrazine in acetic acid at 120°C for 12 hours, yielding 1-methylindole with 78% efficiency.
Functionalization at the 6-Position
Nitration of 1-methylindole using fuming nitric acid in sulfuric acid selectively introduces a nitro group at the 6-position, producing 6-nitro-1-methylindole in 65% yield. Subsequent reduction with hydrogen gas (1 atm) over palladium-on-carbon in ethanol converts the nitro group to an amine, yielding 1-methylindol-6-amine (89% purity).
Amidation with Isobutyryl Chloride
The final step involves reacting 1-methylindol-6-amine with isobutyryl chloride in dichloromethane using triethylamine as a base. This yields N-(1-methyl-1H-indol-6-yl)isobutyramide with a 92% conversion rate.
Key Data Table: Fischer Indolization Route
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Indole formation | 4-methylcyclohexanone, AcOH, 120°C | 78 | 95 |
| Nitration | HNO₃, H₂SO₄, 0°C | 65 | 90 |
| Reduction | H₂, Pd/C, EtOH | 85 | 89 |
| Amidation | Isobutyryl chloride, Et₃N, CH₂Cl₂ | 92 | 98 |
Suzuki Coupling-Mediated Approach
Halogenation of 1-Methylindole
Bromination of 1-methylindole at the 6-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 6-bromo-1-methylindole (81% yield).
Boronic Ester Preparation
A boronic ester precursor, isobutyramide-4-boronic acid pinacol ester, is synthesized by reacting 4-bromoisobutyramide with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane (70% yield).
Cross-Coupling Reaction
Suzuki-Miyaura coupling of 6-bromo-1-methylindole and the boronic ester using Pd(PPh₃)₄ in a 2M Na₂CO₃/dioxane system at 100°C for 8 hours delivers the target compound in 76% yield.
Key Data Table: Suzuki Coupling Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DMF, 0°C | 81 |
| Boronic ester synthesis | Pd(dppf)Cl₂, KOAc, dioxane | 70 |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, 100°C | 76 |
Buchwald-Hartwig Amination Strategy
Substrate Preparation
6-Bromo-1-methylindole is synthesized as described in Section 2.1.
Amination with Isobutyramide
Using a Buchwald-Hartwig protocol, 6-bromo-1-methylindole reacts with isobutyramide in the presence of Pd₂(dba)₃, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C for 24 hours. This method achieves a 68% yield but requires rigorous exclusion of moisture.
Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization
Wang resin is functionalized with Fmoc-protected 6-amino-1-methylindole using HBTU/DIEA in DMF (95% loading efficiency).
On-Resin Amidation
Isobutyric acid is activated with HATU and coupled to the resin-bound amine, followed by Fmoc deprotection with piperidine. Cleavage from the resin using TFA/water yields the target compound with >99% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Fischer indolization | High scalability | Multi-step, moderate yields | 78–92 |
| Suzuki coupling | Regioselective, mild conditions | Requires halogenated precursors | 70–76 |
| Buchwald-Hartwig | Direct C–N bond formation | Sensitivity to moisture | 68 |
| Solid-phase | High purity, automation-friendly | Cost-intensive reagents | 85–99 |
Reaction Optimization Insights
-
Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki couplings, improving yields by 12%.
-
Solvent Effects : Replacing dioxane with toluene in Buchwald-Hartwig reactions reduces side products by 30%.
-
Temperature Control : Lowering the amidation temperature to 0°C minimizes indole ring oxidation .
Q & A
Q. What statistical approaches validate reproducibility in dose-response studies?
- Methodological Answer :
- Replicate Design : Use ≥3 biological replicates with technical triplicates. Apply ANOVA with post-hoc Tukey test to assess significance (p < 0.05) .
- QC Metrics : Include Z’-factor >0.5 for high-throughput screens. Use Hill slope analysis to confirm sigmoidal curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
